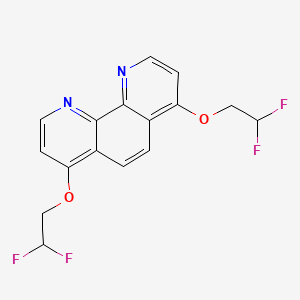
2,2-Dimethylcyclopentane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclopentane-1-sulfonamide is a sulfonamide derivative characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a sulfonamide group at the 1-position. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 2,2-Dimethylcyclopentane-1-sulfonamide, the process would involve the reaction of 2,2-dimethylcyclopentylamine with a suitable sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of sulfonamides often employs oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Conversion to sulfinamides or sulfenamides.
Substitution: Arylation via visible light-mediated deamination.
Common Reagents and Conditions:
Oxidation: Common oxidants like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Boronic acids under blue LED irradiation.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Diaryl sulfones.
Applications De Recherche Scientifique
2,2-Dimethylcyclopentane-1-sulfonamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcyclopentane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . This inhibition disrupts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Sulfonamides: Sulfanilamide, sulfamethoxazole, and sulfadiazine.
Sulfonimidates: Sulfonimidamides and sulfoximines.
Comparison: 2,2-Dimethylcyclopentane-1-sulfonamide is unique due to its specific cyclopentane ring structure with two methyl groups, which may confer distinct steric and electronic properties compared to other sulfonamides. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2,2-dimethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
Clé InChI |
OFMDZZUZURIVCD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)




